N-Isopropyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Isopropyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its nitro, propoxy, and boronic acid functional groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting an appropriate aniline derivative with a boronic acid ester under suitable conditions.
Nitration and Propoxylation: The starting aniline compound undergoes nitration followed by propoxylation to introduce the nitro and propoxy groups.
Isopropyl Group Addition: The isopropyl group is introduced through a subsequent reaction step, often involving an alkyl halide and a base.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and higher oxidation state compounds.
Reduction Products: Amines and their derivatives.
Substitution Products: Compounds with modified propoxy and isopropyl groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid interactions with biological molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers, leveraging its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets involving boronic acid and nitro groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, while the nitro group can participate in redox reactions. These interactions play a crucial role in its biological and chemical activity.
Comparison with Similar Compounds
N-Isopropyl-2-nitroaniline: Lacks the propoxy and boronic acid groups.
N-Isopropyl-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but without the propoxy group.
N-Isopropyl-2-nitro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but with a methoxy group instead of propoxy.
This comprehensive overview highlights the significance of N-Isopropyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-nitro-N-propan-2-yl-5-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-8-9-24-16-11-14(20-12(2)3)15(21(22)23)10-13(16)19-25-17(4,5)18(6,7)26-19/h10-12,20H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJBDUHSOYOPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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